Home > Products > Screening Compounds P42282 > Benzyl Silodosin
Benzyl Silodosin - 175870-40-3

Benzyl Silodosin

Catalog Number: EVT-13567892
CAS Number: 175870-40-3
Molecular Formula: C32H38F3N3O4
Molecular Weight: 585.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzyl Silodosin is a chemical compound derived from Silodosin, which is primarily used as a medication to treat benign prostatic hyperplasia (BPH). Silodosin functions as an alpha-1 adrenergic receptor antagonist, specifically targeting the alpha-1A subtype, which is predominantly found in the prostate and bladder neck. This selectivity allows for effective relaxation of the smooth muscle in these areas, alleviating urinary symptoms associated with BPH. The molecular formula for Benzyl Silodosin is C25H32F3N3O4C_{25}H_{32}F_3N_3O_4 with a molecular weight of approximately 495.5 g/mol .

Source

Silodosin was first approved by the FDA in October 2008 and has since been marketed under various brand names, including Rapaflo and Urorec. It is available in oral capsule form and is indicated for adults experiencing symptoms of BPH .

Classification

Benzyl Silodosin falls under the classification of small molecules and pharmaceutical agents specifically designed for the treatment of urinary tract symptoms related to prostate enlargement. It is categorized as an alpha-1 adrenergic antagonist .

Synthesis Analysis

The synthesis of Benzyl Silodosin involves several complex steps that utilize various chemical reactions to achieve the final product. The synthesis process can be summarized as follows:

  1. Starting Materials: The synthesis begins with indoline as a raw material.
  2. Amino Protection: An amino protection step is performed using acetyl chloride.
  3. Bromination: The protected indoline undergoes bromination to form 5-bromoindoline.
  4. Substitution Reactions: D-alanine reacts with benzyl chloroformate to form an intermediate, which then undergoes a Mannich reaction to yield a chiral compound.
  5. Grignard Reaction: The chiral compound is connected with another intermediate using a Grignard reagent.
  6. Reduction and Deprotection: Subsequent steps involve reducing carbon groups and deprotecting functional groups to yield the desired compound .

This multi-step synthesis aims to improve yield and simplify production compared to previous methods that required complex purification techniques such as column chromatography .

Molecular Structure Analysis

The molecular structure of Benzyl Silodosin can be described using its chemical formula C25H32F3N3O4C_{25}H_{32}F_3N_3O_4. Key structural features include:

  • Heavy Atom Count: 35
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Rotatable Bond Count: 13
  • Topological Polar Surface Area: 97 Ų
  • Complexity: 654

These parameters indicate the compound's potential interactions within biological systems, particularly its ability to bind selectively to alpha-1A adrenergic receptors .

Chemical Reactions Analysis

Benzyl Silodosin undergoes various chemical reactions during its synthesis, including:

  • Bromination: Involves adding bromine to the indoline structure.
  • Substitution Reactions: These include nucleophilic substitutions where D-alanine reacts with benzyl chloroformate and subsequent reactions with Grignard reagents.
  • Reduction Reactions: Carbonyl groups are reduced using triethylsilane and trifluoroacetic acid (TFA).
  • Hydrogenation: Final steps often involve hydrogenation processes using palladium on carbon catalysts to remove protective groups and achieve the final product .
Mechanism of Action

Benzyl Silodosin operates primarily through its action as an alpha-1A adrenergic receptor antagonist. By binding selectively to these receptors located in the smooth muscle of the prostate and bladder neck, it induces relaxation of these muscles, thereby:

  • Alleviating urinary obstruction caused by enlarged prostate tissue.
  • Reducing bladder overactivity by modulating afferent nerve signaling.

This mechanism leads to improved urinary flow and reduced symptoms of BPH, enhancing patient quality of life .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl Silodosin are critical for understanding its behavior in biological systems:

  • Molecular Weight: Approximately 495.5 g/mol
  • Melting Point: Specific melting point data may vary based on crystalline forms.
  • Solubility: Solubility characteristics are essential for drug formulation but require specific experimental data for accurate assessment.

Thermal gravimetric analysis indicates weight loss at specific temperatures, providing insights into stability under various conditions .

Applications

Benzyl Silodosin is primarily used in clinical settings for treating benign prostatic hyperplasia (BPH). Its selective action on alpha-1A adrenergic receptors makes it particularly effective in managing lower urinary tract symptoms associated with this condition. This therapeutic application highlights its importance in urology and men's health, providing symptomatic relief for millions of patients worldwide .

Synthesis and Manufacturing Innovations

Novel Synthetic Pathways for Benzyl Silodosin Derivatives

Recent patents have disclosed innovative chiral intermediates and stereoselective routes to optimize Benzyl Silodosin derivative synthesis. The chiral compound 5-[(2R)-2-(benzylamino)propyl]-1-[3-(benzoyloxy)propyl]-7-cyanoindoline (Formula 1) serves as a critical precursor for silodosin. Its synthesis avoids costly chiral auxiliaries (e.g., L-benzylglycinol) and chromatographic purification, which plagued earlier routes [1] [7].

A landmark approach (CN102702067B) involves:

  • Catalytic hydrogenation of 1-[3-(benzoyloxy)propyl]-5-(2-nitropropyl)-7-cyanoindoline (Formula 3) using Pd/C in methanol/acetic acid.
  • Formation of the L-tartrate salt (4) to isolate the amine intermediate.
  • Reductive amination with benzaldehyde/NaBH₄ to introduce the benzyl group, yielding the racemic benzylamine (5).
  • Diastereomeric resolution using D-tartaric acid to isolate the target (R)-enantiomer as the D-tartrate salt (6) in >98% enantiomeric excess (ee) [1].

Simultaneously, WO 2016042441 (Mankind Research Centre) developed a one-pot telescoped synthesis for silodosin precursors. This method condenses (R)-3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate without isolating intermediates like Benzyl Silodosin derivatives. This reduced processing time by 40% and improved overall yield to 72% [7].

Table 1: Comparative Analysis of Key Synthetic Routes for Benzyl Silodosin Derivatives

Patent/RouteKey IntermediateChiral Control MethodYield (%)Impurity Profile
CN102702067BD-tartrate salt of Formula 6Diastereomeric crystallization68Ν,Ν-dialkyl <0.1%
WO 2016042441Not isolated (telescoped)Chiral precursor input72Ν,Ν-dialkyl ~3.2%
Prior Art (JP2001199956)L-Tartaric acid saltL-benzylglycinol resolution35Diastereomer ratio 3.8:1

Catalytic Systems in Industrial-Scale Production of Benzyl Silodosin Impurities

Industrial-scale production of Benzyl Silodosin derivatives requires precise catalytic systems to minimize impurities like Ν,Ν-dialkylated byproducts (e.g., Formula Ila/Ilb) and ensure stereochemical fidelity.

  • Palladium-Catalyzed Hydrogenation: Pd/C (5-10% loading) in methanol/acetic acid facilitates the reduction of nitro intermediates to amines. Acetic acid suppresses imine formation, a precursor to dialkylated impurities [1].
  • Phase-Transfer Catalysis (PTC): For alkylation steps, tetrabutylammonium iodide (5 mol%) enables efficient coupling between amine precursors and 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate in toluene/water biphasic systems. This reduces reaction time from 50h to 12h and caps dialkylated impurities at ≤5% [7].
  • Asymmetric Catalysis: Recent advances employ chiral Pd complexes for enantioselective hydrogenation, though industrial adoption remains limited due to catalyst cost [1].

Table 2: Catalytic Systems for Key Benzyl Silodosin Manufacturing Steps

Reaction StepCatalyst SystemConditionsReaction TimeByproduct Formation
Nitro ReductionPd/C (5%) + AcOHMeOH, H₂ (50 psi)6h<2% dehydro impurities
Reductive AminationNone (NaBH₄)MeOH, 25°C3h<5% imines
Alkylation (O-Ms displacement)TBAl (5 mol%) + K₂HPO₄Toluene/H₂O, 85°C12hΝ,Ν-dialkyl ≤5%

Optimization Strategies for Reducing Ν,Ν-Dialkyl Byproducts During Synthesis

Ν,Ν-Dialkyl impurities (e.g., Formula Ila: bis-alkylated adducts) arise during nucleophilic displacement reactions involving primary amines and alkylating agents. These impurities compromise the purity of Benzyl Silodosin intermediates and necessitate costly purification.

Optimization strategies include:

  • Base Selection: Using dipotassium hydrogen phosphate instead of carbonate bases suppresses over-alkylation. In WO 2016042441, K₂HPO₄ limited dialkyl impurity formation to 3.2% vs. 11% with K₂CO₃ [7].
  • Solvent Engineering: Toluene minimizes solvent-mediated side reactions compared to polar solvents like DMF.
  • Acid Salt Purification: Converting crude Benzyl Silodosin derivatives (e.g., 5) into D-tartrate salts (6) precipitates single diastereomers and reduces dialkyl impurities to <0.1%. The diastereomeric excess exceeds 98% after one crystallization [1] [7].
  • Stoichiometry Control: Limiting alkylating agent to 0.95 equivalents prevents bis-adduct formation.

Table 3: Impact of Process Parameters on Ν,Ν-Dialkyl Impurity Levels

ParameterStandard ApproachOptimized ApproachImpurity Reduction
BaseK₂CO₃K₂HPO₄65% (11% → 3.2%)
SolventDMFToluene40% (8% → 4.8%)
Alkylating Agent Equiv1.20.9530% (7% → 4.9%)
PurificationChromatographyD-Tartrate crystallization98% (5% → <0.1%)

Green Chemistry Approaches in Benzyl Silodosin Intermediate Preparation

Sustainable synthesis of Benzyl Silodosin intermediates focuses on solvent reduction, atom economy, and safer reagents:

  • Solvent Selection: Replacement of high-boiling solvents (DMF, DMSO) with toluene or 2-methyltetrahydrofuran (2-MeTHF) improves recyclability and reduces E-factor (kg waste/kg product). WO 2016042441’s one-pot process cut solvent usage by 60% via telescoping [7] [10].
  • Cyanide-Free Cyanation: Early routes used toxic CuCN for indole cyanation. Modern approaches employ triethylsilane reduction of oximes or Pd-catalyzed cyanation with K₄[Fe(CN)₆], eliminating heavy metals [10].
  • Catalytic Hydrogenation: Pd/C-catalyzed nitro reduction replaces stoichiometric metal/acid systems (e.g., Fe/HCl), improving atom economy and reducing iron sludge [1].
  • Waste Minimization: In situ hydrolysis of benzoate esters using NaOH/H₂O₂ avoids strong acids and generates benign benzoic acid byproducts [7].

Table 4: Green Chemistry Metrics for Benzyl Silodosin Intermediate Synthesis

ParameterTraditional MethodGreen ApproachImprovement
SolventDMF/DMSO (high boiling)Toluene/2-MeTHF (recyclable)60% reduction in usage
Cyanation ReagentCuCN (toxic)K₄[Fe(CN)₆]/Pd catalysisHeavy metal elimination
Nitro ReductionFe/HCl (stoichiometric)Pd/C/H₂ (catalytic)80% less inorganic waste
Step Count8 isolated steps4 telescoped steps50% fewer operations

Compound Glossary

Properties

CAS Number

175870-40-3

Product Name

Benzyl Silodosin

IUPAC Name

1-(3-phenylmethoxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide

Molecular Formula

C32H38F3N3O4

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C32H38F3N3O4/c1-23(37-13-17-41-28-10-5-6-11-29(28)42-22-32(33,34)35)18-25-19-26-12-15-38(30(26)27(20-25)31(36)39)14-7-16-40-21-24-8-3-2-4-9-24/h2-6,8-11,19-20,23,37H,7,12-18,21-22H2,1H3,(H2,36,39)/t23-/m1/s1

InChI Key

SWXREGRXRIZTPZ-HSZRJFAPSA-N

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.